molecular formula C11H15NO3S B14888626 4-(3-Methylthiophene-2-carboxamido)pentanoic acid

4-(3-Methylthiophene-2-carboxamido)pentanoic acid

Cat. No.: B14888626
M. Wt: 241.31 g/mol
InChI Key: BXPRZDGAKQDKDN-UHFFFAOYSA-N
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Description

4-(3-Methylthiophene-2-carboxamido)pentanoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophene-2-carboxamido)pentanoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials and efficient catalysts. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophene-2-carboxamido)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-(3-Methylthiophene-2-carboxamido)pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophene-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylthiophene-2-carboxamido)pentanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-[(3-methylthiophene-2-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C11H15NO3S/c1-7-5-6-16-10(7)11(15)12-8(2)3-4-9(13)14/h5-6,8H,3-4H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

BXPRZDGAKQDKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC(C)CCC(=O)O

Origin of Product

United States

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